

# Spectroscopic Data of N-(2cyanophenyl)acetamide: A Technical Guide

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Compound of Interest		
Compound Name:	N-(2-cyanophenyl)acetamide	
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This technical guide provides a comprehensive overview of the spectroscopic data for **N-(2-cyanophenyl)acetamide**, a molecule of interest in chemical research and drug development. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This guide is intended for researchers, scientists, and professionals in the field of drug development.

### **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for compounds closely related to **N- (2-cyanophenyl)acetamide**. Due to the limited availability of published experimental data for the exact target molecule, data for structurally similar compounds are presented as a reference.

Table 1: <sup>1</sup>H NMR, IR, and MS Data for 2-cyano-N-(2-cyanophenyl)acetamide



Parameter	Value
<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> )	$\delta$ 10.87 (s, 1H, NH), 8.38 (br s, 2H, NH <sub>2</sub> ), 8.16 (d, J = 8.0 Hz, 1H), 7.56-7.53 (m, 3H), 7.45 (t, J = 8.0 Hz, 1H), 7.36 (t, J = 8.0 Hz, 2H), 7.23 (d, J = 8.0 Hz, 1H), 7.10 (t, J = 8.0 Hz, 1H), 5.86 (br s, 2H, NH <sub>2</sub> )
IR (neat, cm <sup>-1</sup> )	3437, 3200, 1629, 1591, 1500, 1395, 1009
MS (m/z)	237.3 [M+H] <sup>+</sup>

Data obtained from a closely related analog: 2-cyano-N-(2-cyanophenyl)acetamide.[1]

Table 2: <sup>13</sup>C NMR Data for a Related Cyanophenylacetamide Derivative

Parameter	Value (ppm)
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> )	165.60, 142.75, 133.39, 119.28, 118.89, 105.60, 30.17

Data for 2-Bromo-N-(4-cyanophenyl)acetamide, a positional isomer with a bromo-substituent, is provided as a reference for typical chemical shifts of the carbon skeleton.[2]

### **Experimental Protocols**

The following sections detail the methodologies for acquiring the spectroscopic data presented.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired using a high-resolution NMR spectrometer.

#### 1. Sample Preparation:

 Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl₃) in a standard 5 mm NMR tube.[3]



- A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent to serve as an internal standard for chemical shift calibration ( $\delta$  = 0.00 ppm).[4]
- 2. <sup>1</sup>H NMR Acquisition:
- The spectrometer is tuned to the proton frequency (e.g., 400 MHz).
- A standard one-pulse sequence is used to acquire the spectrum.
- Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
- 3. 13C NMR Acquisition:
- The spectrometer is tuned to the carbon-13 frequency (e.g., 100 MHz).
- A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H
  coupling, resulting in single lines for each unique carbon atom.
- Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.

#### Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectra are recorded to identify the functional groups present in the molecule.

- 1. Sample Preparation (Thin Solid Film Method):
- A small amount of the solid sample (around 50 mg) is dissolved in a few drops of a volatile solvent like acetone or methylene chloride.[5]
- A drop of this solution is applied to a salt plate (e.g., NaCl or KBr).
- The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
- 2. Data Acquisition:



- A background spectrum of the clean, empty salt plate is recorded.
- The salt plate with the sample film is placed in the spectrometer's sample holder.
- The IR spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>. The final spectrum is presented in terms of transmittance or absorbance.

### Mass Spectrometry (MS)

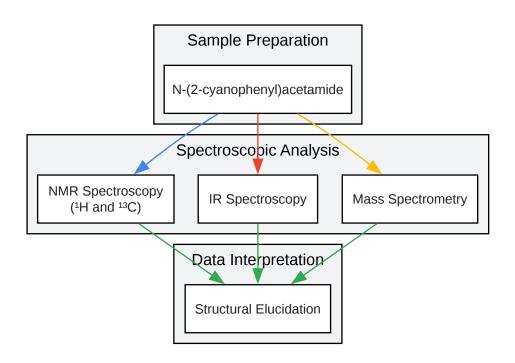
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.

- 1. Sample Introduction:
- A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).[6]
- The sample is vaporized by heating under high vacuum.[7]
- 2. Ionization:
- In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8][9]
- This causes the molecules to ionize and fragment.
- 3. Mass Analysis and Detection:
- The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.[7]

# **Experimental Workflow Visualization**



The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **N-(2-cyanophenyl)acetamide**.



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Caption: Workflow for Spectroscopic Analysis.

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